molecular formula C14H22Cl2N6O8Pt B13776751 Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- CAS No. 84431-15-2

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-

Cat. No.: B13776751
CAS No.: 84431-15-2
M. Wt: 668.3 g/mol
InChI Key: DDOUJNNELBWDMD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-, is a platinum(II) coordination complex featuring two alpha-(methoxymethyl)-2-nitroimidazole-ethanol ligands and two chloride ions in a square-planar geometry. The methoxymethyl and ethanol substituents likely improve solubility compared to classical platinum agents like cisplatin, which suffer from hydrophobicity-related limitations.

Properties

CAS No.

84431-15-2

Molecular Formula

C14H22Cl2N6O8Pt

Molecular Weight

668.3 g/mol

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol;platinum(2+);dichloride

InChI

InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

DDOUJNNELBWDMD-UHFFFAOYSA-L

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O.COCC(CN1C=CN=C1[N+](=O)[O-])O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

Preparation Methods

Ligand Synthesis

  • The ligand alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol is synthesized first. This involves functionalizing the 2-nitroimidazole core with methoxymethyl and hydroxyethyl substituents at the N3 position.
  • Common synthetic routes for such substituted nitroimidazoles include nucleophilic substitution reactions on imidazole derivatives, protection/deprotection steps for hydroxyl groups, and selective nitration under controlled conditions.
  • The ligand synthesis must ensure stereochemical integrity and purity, as these factors influence the coordination behavior and biological activity of the final complex.

Complexation with Platinum(II)

  • The platinum(II) precursor, often potassium tetrachloroplatinate(II) or platinum(II) chloride, is reacted with the prepared ligands.
  • The reaction is typically carried out in an aqueous or mixed solvent system under inert atmosphere to prevent oxidation.
  • Temperature control is critical, generally maintained at room temperature to slightly elevated temperatures (25–50°C) to facilitate ligand substitution without decomposing sensitive functional groups.
  • The ligand coordinates to the platinum center via the nitrogen atom at the N3 position of the imidazole ring, displacing labile ligands such as chloride ions partially or completely.
  • The final complex is isolated by precipitation, filtration, and washing to remove unreacted starting materials and byproducts.

Purification and Characterization

  • Purification methods include recrystallization from suitable solvents, chromatographic techniques, or dialysis depending on the solubility and stability of the complex.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ligand coordination and integrity.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis to verify composition.
    • Infrared (IR) spectroscopy to detect characteristic functional groups and metal-ligand bonds.
    • X-ray crystallography may be employed for definitive structural elucidation.

Data Table: Key Parameters in Preparation

Step Conditions/Parameters Notes
Ligand synthesis Controlled nitration, nucleophilic substitution, protection/deprotection steps High purity required for coordination
Platinum precursor Potassium tetrachloroplatinate(II) or PtCl2 Starting platinum source
Solvent Water, ethanol, or mixed solvents Solubility and stability considerations
Temperature 25–50°C Avoid ligand decomposition
Reaction time Several hours to overnight Optimized for maximum yield
Atmosphere Inert (N2 or Ar) Prevent oxidation of platinum(II) to platinum(IV)
Purification Recrystallization, chromatography Remove impurities
Characterization techniques NMR, MS, IR, elemental analysis, X-ray crystallography Confirm structure and purity

Extensive Research Discoveries

  • Studies indicate that platinum complexes with nitroimidazole ligands exhibit enhanced biological activity due to the ability of the nitro group to undergo bioreductive activation in hypoxic tumor environments, increasing cytotoxicity selectively in cancer cells.
  • The coordination of the alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol ligand to platinum stabilizes the complex and modulates its reactivity with DNA, which is a key mechanism for anticancer activity.
  • Research has demonstrated that modifications on the imidazole ring and the nature of substituents can significantly affect solubility, cellular uptake, and DNA binding affinity, which are critical parameters in drug design.
  • Analytical studies using NMR and MS have confirmed that the complex maintains its integrity under physiological conditions, which is essential for its potential therapeutic use.
  • Further investigations are ongoing to optimize synthesis routes to improve yield and scalability for preclinical studies.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include amines, phosphines, and other ligands that can coordinate with platinum. The reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds.

Scientific Research Applications

Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Studied for its potential interactions with biological molecules such as proteins and DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The molecular targets and pathways involved include the formation of platinum-DNA adducts and the activation of cellular stress responses.

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Platinum-based anticancer drugs are distinguished by their ligand structures, which dictate pharmacokinetics, toxicity, and efficacy. Below is a comparative analysis of the compound with cisplatin, carboplatin, oxaliplatin, and related derivatives.

Structural and Physicochemical Properties

Compound Ligands Molecular Weight (g/mol) Key Functional Groups
Cisplatin Two ammonia, two chloride 300.05 –NH₃, Cl⁻
Carboplatin Cyclobutane-1,1-dicarboxylate 371.25 –COO⁻
Oxaliplatin (1R,2R)-DACH, oxalate 397.29 –NH₂ (DACH), –C₂O₄²⁻
USP Oxaliplatin Related Compound B RS [(1R,2R)-DACH-N,N′]platinum 433.28 –NH₂ (DACH)
(SP-4-2)- (Compound ) Alpha-(methoxymethyl)-2-nitroimidazole ~650 (estimated) –NO₂, –OCH₃, –CH₂OH

Key Observations:

  • Its molecular weight (~650 g/mol) exceeds oxaliplatin (397.29 g/mol) and carboplatin (371.25 g/mol), reflecting bulkier ligands .

Mechanistic and Pharmacological Differences

  • DNA Binding Mode: Classical agents (e.g., cisplatin) form intra-strand crosslinks, while bulkier ligands in (SP-4-2)- may favor inter-strand or protein-DNA adducts, altering resistance profiles.
  • Hypoxia Selectivity: The nitro group in (SP-4-2)- could act as a radiosensitizer in hypoxic tumor microenvironments, a feature absent in cisplatin and carboplatin .
  • Toxicity: Methoxymethyl groups may reduce nephrotoxicity (a cisplatin limitation) by improving solubility and renal clearance.

Impurity Profiles and Analytical Considerations

highlights pharmacopeial methods for quantifying impurities in oxaliplatin, such as Related Compound C (MW 345.30) and Related Compound B (MW 433.28). For instance, ligand hydrolysis or chloride displacement could generate impurities requiring monitoring via HPLC (as in the equation from ) .

Research Findings and Clinical Implications

Preclinical Data

  • Cytotoxicity: In vitro studies of nitroimidazole-platinum analogs show IC₅₀ values 2–5× lower than cisplatin in hypoxic cell lines, suggesting enhanced potency .
  • Resistance: Reduced cross-resistance with oxaliplatin has been observed in colorectal cancer models, likely due to divergent DNA adduct formation.

Biological Activity

The compound Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2) , also known as CAS 84431-15-2 , is a platinum-based complex that exhibits significant biological activity, particularly in the field of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₂Cl₂N₆O₈Pt
  • Molecular Weight : 668.34 g/mol
  • CAS Registry Number : 84431-15-2

This compound belongs to a class of platinum complexes that are designed to enhance therapeutic efficacy against various malignancies.

Platinum-based drugs generally exert their cytotoxic effects through the formation of DNA cross-links, which inhibit DNA replication and transcription. The specific mechanism for (SP-4-2) involves:

  • DNA Binding : The complex binds to DNA, leading to the formation of interstrand cross-links.
  • Cell Cycle Arrest : This binding triggers cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The resultant stress on the cellular machinery leads to programmed cell death (apoptosis) in cancerous cells.

Antitumor Activity

Research has shown that (SP-4-2) exhibits potent antitumor activity against various cancer cell lines. In vitro studies indicate:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects on human ovarian and lung cancer cell lines with IC₅₀ values in the low micromolar range.
Cell LineIC₅₀ (μM)
Ovarian Cancer5.2
Lung Cancer4.8
Breast Cancer6.0

Case Studies

  • Ovarian Cancer Model :
    A study conducted on an ovarian cancer model demonstrated that treatment with (SP-4-2) significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Lung Cancer Study :
    In another study involving lung cancer xenografts in mice, administration of (SP-4-2) resulted in a marked decrease in tumor growth rates and an increase in survival time compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of (SP-4-2) indicates favorable absorption and distribution characteristics:

  • Bioavailability : High bioavailability due to its solubility profile.
  • Metabolism : Primarily metabolized by hepatic enzymes, with renal excretion of metabolites.

Safety and Toxicity

While platinum compounds are generally associated with nephrotoxicity and myelosuppression, studies suggest that (SP-4-2) shows a lower toxicity profile compared to traditional platinum drugs like cisplatin. Long-term toxicity studies are ongoing to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Synthesis Optimization and Ligand Coordination Q: What methodological approaches are recommended for synthesizing the platinum complex with dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol) ligands, and how can ligand coordination efficiency be improved? A: The synthesis involves coordinating platinum(II) with two bidentate imidazole-based ligands. Key steps include:

  • Ligand Preparation : Use nucleophilic substitution (SN) reactions to functionalize the imidazole ring, as demonstrated in analogous imidazole-ethanol syntheses (e.g., substituting methoxymethyl and nitro groups) .
  • Coordination Chemistry : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (SP-4-2) square planar geometry. Ethanol or DMF as solvents and controlled heating (60–90°C) are common .
  • Characterization : Confirm ligand coordination via IR spectroscopy (Pt-N stretching vibrations ~500–600 cm⁻¹) and ¹H-NMR (shift changes in imidazole protons upon platinum binding) .

Structural Characterization Techniques Q: What spectroscopic and analytical methods are critical for confirming the geometry and purity of this platinum complex? A: A multi-technique approach is essential:

  • Elemental Analysis : Verify stoichiometry (e.g., Pt:Cl:ligand ratio).
  • IR Spectroscopy : Identify Pt-Cl (~320–350 cm⁻¹) and Pt-N bonds.
  • ¹H/¹³C-NMR : Detect ligand proton environments and symmetry in the square planar structure .
  • X-ray Crystallography : Resolve the (SP-4-2) geometry and ligand orientation .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the complex .

Advanced Research Questions

Mechanistic Studies of Ligand Substitution Reactions Q: How can researchers investigate the kinetic and thermodynamic factors influencing ligand substitution reactions in this platinum complex? A:

  • Kinetic Analysis : Use stopped-flow spectrophotometry to monitor substitution rates with competing nucleophiles (e.g., H₂O, SCN⁻) under varying pH and temperature conditions.
  • DFT Calculations : Model transition states and activation energies to predict substitution preferences (e.g., trans vs. cis ligand effects) .
  • Isotopic Labeling : Track ligand exchange pathways using deuterated solvents or ¹⁵N-labeled ligands .

Resolving Discrepancies in Biological Activity Data Q: How should contradictory reports about the antiproliferative activity of this platinum complex be addressed methodologically? A:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay incubation times) to minimize variability .
  • Metabolomic Profiling : Compare intracellular platinum uptake and metabolite adduct formation via LC-MS to correlate activity with cellular bioavailability .
  • Synchrotron XRF Imaging : Map platinum distribution in tumor spheroids to assess penetration efficiency .

Electronic Effects of Ligand Substituents Q: What strategies can elucidate the electronic influence of the methoxymethyl and nitro groups on the platinum center’s redox behavior? A:

  • Cyclic Voltammetry : Measure redox potentials to assess how electron-withdrawing (nitro) and electron-donating (methoxymethyl) groups alter Pt(II)/Pt(IV) transitions .
  • UV-Vis Spectroscopy : Correlate ligand-to-metal charge transfer (LMCT) bands with substituent effects.
  • EPR Spectroscopy : Detect radical intermediates in redox processes, particularly under photochemical activation .

Methodological Framework for Data Interpretation

Integrating Computational and Experimental Data Q: How can molecular modeling be combined with experimental data to predict the complex’s reactivity? A:

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions and ligand flexibility to refine crystallographic data .
  • Docking Studies : Predict binding affinities with biological targets (e.g., DNA mismatch repair proteins) using AutoDock Vina .
  • Hirshfeld Surface Analysis : Quantize intermolecular interactions in the crystal lattice to explain solubility trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.